H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2
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Description
Synthesis Analysis
Peptides are typically synthesized in the lab using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain attached to insoluble resin beads .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM). These techniques can provide detailed information about the three-dimensional structure of the peptide .Chemical Reactions Analysis
Peptides undergo various chemical reactions, most notably the formation and breaking of peptide bonds. The sequence of amino acids in a peptide determines its properties and function. Each amino acid has a side chain or R group that can interact with other molecules and can influence the peptide’s overall structure and function .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence. Factors such as size, charge, hydrophobicity, and the presence of special functional groups all play a role. Tools like PepDraw can be used to predict these properties based on the peptide’s sequence .Future Directions
The field of peptide research is vast and continually expanding. Peptides are being explored for use in a variety of therapeutic applications, including as antibiotics, anticancer agents, and hormones. Additionally, advances in peptide synthesis and analysis techniques continue to open up new possibilities for research .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H120N20O25/c1-40(2)64(79(124)88-38-61(108)90-57(39-103)77(122)91-51(28-29-62(109)110)71(116)89-43(7)69(114)93-52(68(87)113)33-45-18-11-9-12-19-45)99-76(121)55(36-60(86)107)97-81(126)67(44(8)104)101-78(123)58-23-17-31-102(58)82(127)66(42(5)6)100-75(120)53(34-46-20-13-10-14-21-46)94-73(118)54(35-59(85)106)95-74(119)56(37-63(111)112)96-72(117)50(22-15-16-30-83)92-80(125)65(41(3)4)98-70(115)49(84)32-47-24-26-48(105)27-25-47/h9-14,18-21,24-27,40-44,49-58,64-67,103-105H,15-17,22-23,28-39,83-84H2,1-8H3,(H2,85,106)(H2,86,107)(H2,87,113)(H,88,124)(H,89,116)(H,90,108)(H,91,122)(H,92,125)(H,93,114)(H,94,118)(H,95,119)(H,96,117)(H,97,126)(H,98,115)(H,99,121)(H,100,120)(H,101,123)(H,109,110)(H,111,112)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRQPUSVVKOCMA-XRXPIKPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H120N20O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1785.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 |
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